

Application Notes and Protocols: PVP in Electrospinning for Drug Delivery

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Compound of Interest

Compound Name: Polyvinylpyrrolidone

Cat. No.: B124986

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyvinylpyrrolidone (PVP) is a biocompatible, water-soluble, and non-toxic polymer widely utilized in the biomedical and pharmaceutical fields.[1][2][3] Its versatility makes it an excellent candidate for fabricating nanofibers through the electrospinning process, particularly for drug delivery applications.[2][4][5] Electrospun PVP nanofibers offer a high surface-area-to-volume ratio, porosity, and the ability to encapsulate therapeutic agents, making them suitable for applications such as wound dressings, tissue engineering scaffolds, and transdermal drug delivery systems.[4][6][7] The morphology and diameter of these nanofibers, which in turn influence drug release kinetics, are highly dependent on various process parameters.[3][8] This document provides detailed application notes and protocols for the electrospinning of PVP, with a focus on optimizing the process parameters for drug delivery applications.

Key Electrospinning Parameters and Their Effects

The successful fabrication of uniform, bead-free PVP nanofibers is a multifactorial process. The key parameters can be categorized into solution parameters, process parameters, and ambient parameters.

Solution Parameters

PVP Concentration: The concentration of the PVP solution is a critical factor influencing fiber morphology.[\[1\]](#)[\[6\]](#)

- **Low Concentrations:** Lead to the formation of beaded fibers or even electrospinning (particle formation) instead of continuous fibers due to insufficient polymer chain entanglement and low viscosity.[\[1\]](#)[\[9\]](#)[\[10\]](#)
- **Optimal Concentrations:** Result in smooth, uniform, and bead-free nanofibers. For instance, a 7 wt.% PVP in ethanol has been identified as an optimal concentration for producing homogeneous nanofibers.[\[1\]](#)
- **High Concentrations:** Can lead to the formation of flat, ribbon-like fibers or microfibers instead of nanofibers.[\[1\]](#) Very high concentrations can also cause the needle tip to clog.

Molecular Weight of PVP: The molecular weight of the polymer plays a significant role in achieving the necessary chain entanglement for fiber formation.[\[1\]](#)[\[10\]](#)[\[11\]](#)

- **Low Molecular Weight** (e.g., 10,000 g/mol , 55,000 g/mol): Presents challenges in fiber formation, often requiring higher concentrations to achieve sufficient viscosity and prevent bead formation.[\[3\]](#)[\[8\]](#)[\[9\]](#)
- **High Molecular Weight** (e.g., 1,300,000 g/mol): Generally facilitates easier fiber formation with minimal challenges, though it may result in larger fiber diameters.[\[3\]](#)[\[8\]](#)[\[9\]](#) Lowering the molecular weight of PVP tends to decrease the average fiber diameter.[\[10\]](#)[\[11\]](#)

Solvent System: The choice of solvent affects the solution's viscosity, surface tension, and evaporation rate, all of which impact the electrospinning process.

- **Common Solvents:** Ethanol, dimethylformamide (DMF), and water are frequently used solvents for PVP.[\[1\]](#)[\[12\]](#)[\[13\]](#) Ethanol is a less toxic solvent, making it suitable for biomedical applications.[\[1\]](#)
- **Solvent Mixtures:** Using mixed solvent systems (e.g., ethanol/water, ethanol/DMF) can modulate the solution properties to achieve desired fiber morphologies.[\[12\]](#) For instance, the fiber diameter of PVP electrospun from ethanol/water mixtures increases with a higher ethanol content.[\[12\]](#)

Process Parameters

Applied Voltage: The applied voltage provides the electrostatic force required to overcome the surface tension of the polymer solution and initiate the electrospinning jet.

- **Effect on Fiber Diameter:** Generally, increasing the applied voltage leads to a decrease in fiber diameter due to increased stretching of the polymer jet.[\[10\]](#)[\[11\]](#)[\[14\]](#) However, an excessively high voltage can lead to an unstable Taylor cone and an increase in bead formation or irregular fiber morphology.[\[8\]](#)[\[9\]](#)
- **Optimal Voltage:** An optimal voltage needs to be determined for each specific experimental setup and solution. For a 7 wt.% PVP in ethanol solution, a voltage of 15 kV has been found to be effective.[\[1\]](#)

Flow Rate: The flow rate determines the amount of polymer solution supplied to the needle tip.

- **Low Flow Rate:** A lower flow rate is often preferred as it allows for sufficient solvent evaporation and stretching of the jet, leading to smaller fiber diameters and fewer beads.[\[8\]](#)[\[9\]](#) For a 7 wt.% PVP in ethanol solution, a flow rate of 1.25 mL/h produced homogeneous nanofibers, while a rate of 1.00 mL/h resulted in electrospraying.[\[1\]](#)
- **High Flow Rate:** A high flow rate can result in the formation of beaded fibers or wet fibers due to incomplete solvent evaporation.[\[15\]](#)

Tip-to-Collector Distance (TCD): The TCD affects the time available for solvent evaporation and the strength of the electric field.

- **Sufficient Distance:** A longer distance provides more time for the solvent to evaporate before the fibers reach the collector, resulting in dry, solid nanofibers.[\[1\]](#)
- **Effect on Fiber Diameter:** Increasing the TCD can lead to a decrease in fiber diameter due to a longer flight path for the jet to stretch.[\[16\]](#) A typical TCD for PVP electrospinning is around 15 cm.[\[1\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data on the influence of various parameters on PVP nanofiber characteristics.

Table 1: Effect of PVP Concentration on Fiber Morphology and Diameter

PVP Concentration (wt%)	Solvent	Molecular Weight (g/mol)	Applied Voltage (kV)	Flow Rate (mL/h)	TCD (cm)	Resulting Morphology	Average Fiber Diameter (nm)	Reference
< 7	Ethanol	Not Specified	17.5	1.25	15	Electrospinning and beaded nanofibers	-	[1]
7	Ethanol	Not Specified	17.5	1.25	15	Homogeneous, bead-free nanofibers	~200	[1]
8	Ethanol	Not Specified	17.5	1.25	15	Fibrous with some extra webs	-	[1]
10	Ethanol	Not Specified	17.5	1.25	15	Flatter, ribbon-like fibers	-	[1]
2	Ethanol	1,300,000	20	0.2	Not Specified	Beads and nanofibers	Beads: 702.3	[10][11]
10	Ethanol	1,300,000	20	0.2	Not Specified	Bead-free nanofibers	633.0	[11]

50	Ethanol	55,000	20	0.5	14	Bead-free nanofibers	380 ± 89	[9]
80	Ethanol	10,000	20	0.5	14	Bead-free nanofibers	-	[9]

Table 2: Effect of Process Parameters on PVP Nanofiber Diameter

PVP Concentration (wt%)	Solvent	Molecular Weight (g/mol)	Applied Voltage (kV)	Flow Rate (mL/h)	TCD (cm)	Average Fiber Diameter (nm)	Reference
10	Ethanol	1,300,000	10	1.0	Not Specified	443.2	[11]
10	Ethanol	1,300,000	15	1.0	Not Specified	387.8	[11]
10	Ethanol	1,300,000	20	1.0	Not Specified	340.5	[11]
10	Ethanol	1,300,000	20	0.2	Not Specified	311.4	[11]
10	Ethanol	1,300,000	20	0.5	Not Specified	364.1	[11]
10	Ethanol	1,300,000	20	1.0	Not Specified	376.5	[11]
50	Ethanol	55,000	15	0.5	14	398 ± 122	[9]
50	Ethanol	55,000	20	0.5	14	380 ± 89	[9]
50	Ethanol	55,000	25	0.5	14	410 ± 118	[9]

Experimental Protocols

Protocol for Preparation of PVP Solution

- Materials:
 - Polyvinylpyrrolidone (PVP) powder (specify molecular weight, e.g., 1,300,000 g/mol).
 - Solvent (e.g., Ethanol, absolute).
 - Magnetic stirrer and stir bar.

- Beaker or flask.
- Weighing scale.
- Procedure:
 1. Determine the desired concentration of the PVP solution (e.g., 7 wt.%).
 2. Weigh the required amount of PVP powder and transfer it to the beaker.
 3. Measure the corresponding volume of the solvent and add it to the beaker containing the PVP powder.
 4. Place the beaker on the magnetic stirrer and add a stir bar.
 5. Stir the solution at room temperature for approximately 3 hours or until the PVP is completely dissolved and a homogeneous solution is formed.[\[1\]](#)
 6. For drug-loaded nanofibers, the drug can be added to the solvent before or after the addition of PVP, depending on its solubility. Ensure the drug is fully dissolved.

Protocol for Electrospinning of PVP Nanofibers

- Apparatus:
 - High-voltage power supply.
 - Syringe pump.
 - Syringe (e.g., 10 mL or 25 mL) with a needle (e.g., 21 or 22 gauge).[\[12\]](#)[\[13\]](#)
 - Grounded collector (e.g., a flat plate covered with aluminum foil or a rotating mandrel).
- Procedure:
 1. Load the prepared PVP solution into the syringe, ensuring there are no air bubbles.
 2. Mount the syringe onto the syringe pump.

3. Position the needle tip at the desired distance from the collector (e.g., 15 cm).[\[1\]](#)
4. Set the syringe pump to the desired flow rate (e.g., 1.25 mL/h).[\[1\]](#)
5. Connect the positive electrode of the high-voltage power supply to the needle and the ground electrode to the collector.
6. Apply the desired voltage (e.g., 15 kV) to the needle.[\[1\]](#)
7. Initiate the syringe pump to start the electrospinning process.
8. Observe the formation of the Taylor cone at the needle tip and the deposition of nanofibers on the collector.
9. Continue the process for the desired duration to obtain a nanofiber mat of the required thickness.
10. After the process is complete, turn off the high-voltage power supply and the syringe pump.
11. Carefully remove the nanofiber mat from the collector.
12. For characterization, the nanofiber mat can be dried under vacuum to remove any residual solvent.

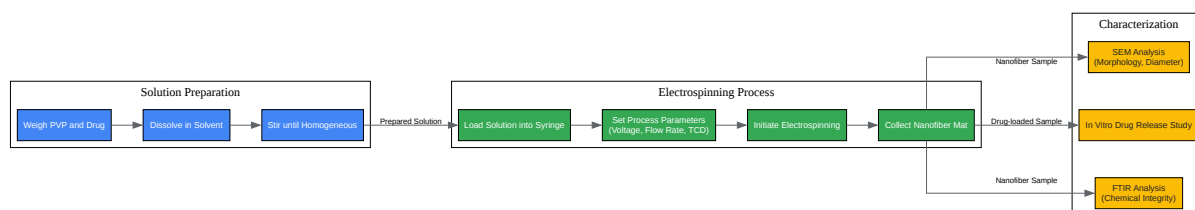
Protocol for Characterization of PVP Nanofibers

- Morphology and Diameter:
 - Technique: Scanning Electron Microscopy (SEM).
 - Procedure:
 1. Cut a small piece of the nanofiber mat and mount it on an SEM stub using conductive carbon tape.
 2. Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.[\[12\]](#)

3. Observe the sample under the SEM at various magnifications.
 4. Measure the diameter of at least 30-50 individual fibers from the SEM images using image analysis software (e.g., ImageJ) to determine the average fiber diameter and distribution.[\[17\]](#)
- Drug Release (for drug-loaded nanofibers):
 - Technique: In vitro dissolution test.
 - Procedure:
 1. Weigh a specific amount of the drug-loaded nanofiber mat.
 2. Place the mat in a dissolution apparatus (e.g., using the paddle over disk method as per USP).[\[2\]](#)
 3. Add a known volume of a suitable dissolution medium (e.g., phosphate-buffered saline, PBS).
 4. Maintain the temperature and stirring speed at physiological conditions (e.g., 37 °C).
 5. At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with fresh medium to maintain a constant volume.
 6. Analyze the concentration of the released drug in the withdrawn samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
 7. Calculate the cumulative percentage of drug released over time.

Visualizations

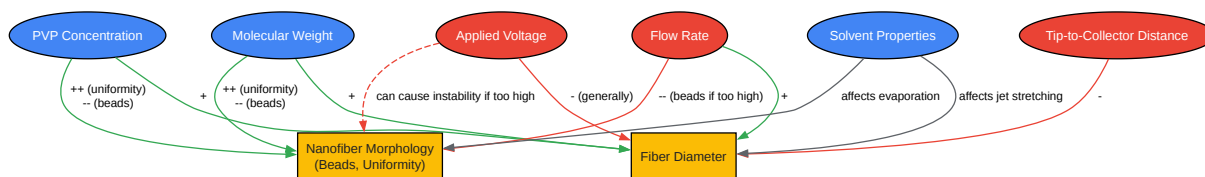
Experimental Workflow



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Caption: Experimental workflow for the fabrication and characterization of PVP nanofibers.

Parameter Relationships in PVP Electrospinning



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Caption: Logical relationships between key parameters and resulting PVP nanofiber characteristics.

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